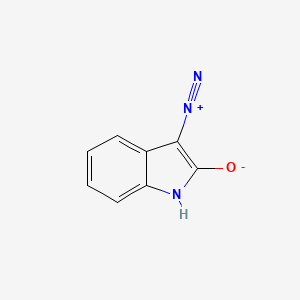

3-Diazooxindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Diazooxindole is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Asymmetric Cyclopropanation

One of the prominent applications of 3-diazooxindole is in catalytic asymmetric cyclopropanation reactions. This method has been utilized to synthesize chiral spiro-cyclopropyloxindoles, which are valuable in medicinal chemistry due to their biological activities.

- Key Findings :

- The first catalytic asymmetric cyclopropanation using this compound was reported with Rh2(S-PTTL)4 as a catalyst, yielding spiro-cyclopropyloxindoles with moderate to good enantioselectivity and excellent diastereoselectivity .

- A variety of olefins were tested, demonstrating high yields and selectivities (Table 1).

| Substrate | Yield (%) | trans/cis Ratio | ee (%) |

|---|---|---|---|

| 4-ClC6H4 | >99 | 97:3 | 65 |

| 3-ClC6H4 | 98 | 98:2 | 60 |

| 2-ClC6H4 | 92 | 96:4 | 66 |

| 4-FC6H4 | >99 | 96:4 | 64 |

This method not only provides access to complex structures but also enhances the efficiency of synthesizing chiral compounds.

Synthesis of Functionalized Oxindoles

This compound has been employed in the synthesis of various functionalized oxindoles, which are important motifs in natural product chemistry and pharmaceuticals.

- Microwave-Assisted Synthesis :

| Reaction Condition | Yield (%) |

|---|---|

| K2CO3 at 120 °C | 29 |

| Various alkyl groups | Good to excellent |

This approach allows for the rapid generation of diverse oxindole derivatives, which can be further modified for specific applications.

Multicomponent Reactions

The compound has also been involved in multicomponent reactions, leading to the formation of complex structures such as spirooxindoles.

- Case Study :

| Substituent | Yield (%) |

|---|---|

| Methyl | >90 |

| Isopropyl | >85 |

| Benzyl | >88 |

These findings underscore the adaptability of diazooxindoles in synthetic methodologies.

Visible-Light-Mediated Reactions

Recent advancements have introduced visible-light-mediated reactions involving 3-diazooxindoles, expanding its utility in synthetic organic chemistry.

Análisis De Reacciones Químicas

Rhodium-Catalyzed Three-Component Reactions

Rh(II) catalysts facilitate three-component couplings between 3-diazooxindoles, amines, and electrophiles. A representative system combines 3-diazooxindoles with N,N-disubstituted anilines and glyoxylates under Rh₂(OAc)₄ catalysis (1 mol%), yielding 3-aryl-3-substituted oxindoles (68-92% yields) . The reaction proceeds through zwitterionic intermediates formed via carbene transfer, followed by aldol-type trapping (Fig. 1A) .

Key Data:

| Entry | Aniline substituent | Yield (%) |

|---|---|---|

| 1 | 4-MeOC₆H₄ | 92 |

| 2 | 3-ClC₆H₄ | 85 |

| 3 | 2-Naphthyl | 78 |

Ruthenium-Catalyzed Spirocyclopropanation

Ru(II)-Pheox complexes enable asymmetric spirocyclopropanation with olefins. Using catalyst 6e , reactions achieve up to 98% yield with >99:1 trans:cis diastereoselectivity and 99% ee . Styrene derivatives react efficiently at 0°C in toluene, while electron-deficient olefins require higher temperatures (25°C) .

-

Catalyst: Ru(II)-Pheox 6e (5 mol%)

-

Solvent: Toluene

-

Temp: 0°C

-

Yield: 98% (3a), 95% ee

Metal-Free Electrophilic Additions

3-Diazooxindoles undergo catalyst-free reactions with H-phosphine oxides at 60°C, forming (Z)-phosphinic hydrazides exclusively . The reaction tolerates electron-withdrawing (NO₂, CF₃) and donating (OMe, Me) groups on both components, with yields ranging from 50-89% .

| H-Phosphine oxide | 3-Diazooxindole substituent | Product yield (%) |

|---|---|---|

| (C₆F₅)₂P(O)H | 5-Br | 80 |

| (4-MeOC₆H₄)₂P(O)H | 6-OMe | 77 |

| PhP(O)(OEt) | N-Bn | 50 |

Palladium-Catalyzed Multicomponent Cascades

Pd(OAc)₂ mediates reactions between 3-diazooxindoles, isocyanides, and H₂O to form N-fused oxazolo[3,2-a]indoles. Electron-donating groups (5-OMe, 5-Me) enhance yields (71-82%), while 7-CF₃ substituents inhibit reactivity . A Hammett study (ρ = -0.28) confirms partial positive charge development during the rate-determining step .

| Position | Substituent | Yield (%) |

|---|---|---|

| 5 | OMe | 82 |

| 5 | NO₂ | 56 |

| 7 | Cl | 0 |

Formal [4+1] Annulation Reactions

Fused 1H-pyrrole-2,3-diones react with 3-diazooxindoles in acetonitrile without catalysts, forming spiro[dihydrofuran-2,3'-oxindoles] via Michael addition/intramolecular Sₙ2 cyclization (Fig. 1B) . The reaction shows complete diastereocontrol, exemplified by product 3aa (73% yield) .

-

3-Bromooxindole analog reacts similarly, confirming nucleophilic C3 attack

-

X-ray analysis verifies spirocyclic structure

Propiedades

Número CAS |

3265-29-0 |

|---|---|

Fórmula molecular |

C8H5N3O |

Peso molecular |

159.14 g/mol |

Nombre IUPAC |

3-diazonio-1H-indol-2-olate |

InChI |

InChI=1S/C8H5N3O/c9-11-7-5-3-1-2-4-6(5)10-8(7)12/h1-4,9H |

Clave InChI |

JUWOBCNAWKDBSM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N |

SMILES canónico |

C1=CC=C2C(=C1)C(=C(N2)[O-])[N+]#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.